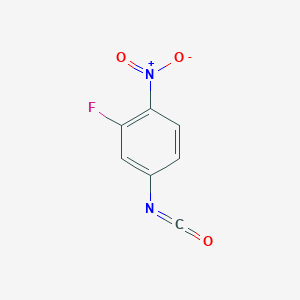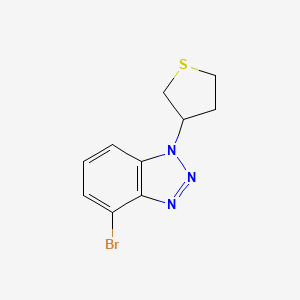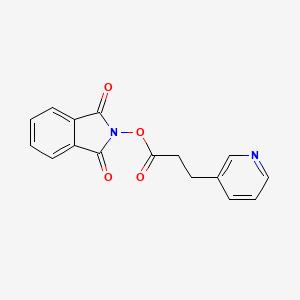![molecular formula C10H14BrN3 B13536195 1-[(3-Bromo-2-pyridinyl)methyl]piperazine CAS No. 1211591-27-3](/img/structure/B13536195.png)
1-[(3-Bromo-2-pyridinyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-bromopyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol It consists of a piperazine ring substituted with a 3-bromopyridin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(3-bromopyridin-2-yl)methyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromopyridine with piperazine in the presence of a suitable base and solvent . The reaction typically proceeds under mild conditions, and the product can be purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-[(3-bromopyridin-2-yl)methyl]piperazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-bromopyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions may produce oxidized derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-[(3-bromopyridin-2-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 1-[(3-bromopyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[(3-bromopyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(3-chloropyridin-2-yl)methyl]piperazine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
1-[(3-fluoropyridin-2-yl)methyl]piperazine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of 1-[(3-bromopyridin-2-yl)methyl]piperazine lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
1211591-27-3 |
|---|---|
Molekularformel |
C10H14BrN3 |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
1-[(3-bromopyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-1-3-13-10(9)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2 |
InChI-Schlüssel |
RSQWIRPFPITIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)












